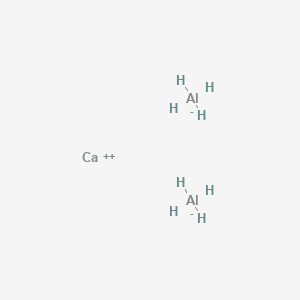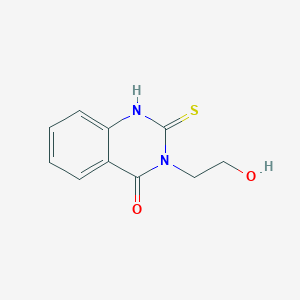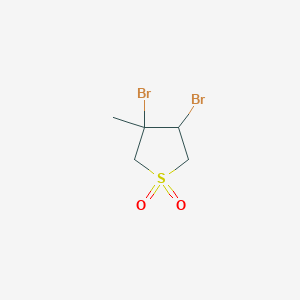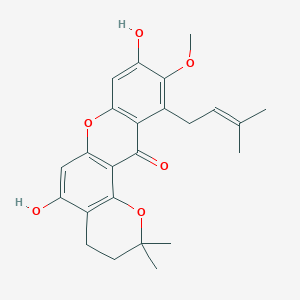
1-Isomangostin
Übersicht
Beschreibung
1-Isomangostin is an organic heterotetracyclic compound . It is found in the pericarp of Garcinia mangostana .
Synthesis Analysis
A study focused on synthesizing novel α-mangostin derivatives at positions of C-3 and C-6 from extracted α-mangostin of mangosteen peels . The structures of the synthesized compounds were determined using MS, 1H-NMR, 13C-NMR, and HPLC .Molecular Structure Analysis
This compound is a 3,4-dihydro-2H,12H-pyrano[2,3-a]xanthen-12-one substituted by hydroxy groups at positions 5 and 9, a methoxy group at position 10, two methyl groups at position 2, a prenyl group at position 11 and an oxo group at position 12 .Chemical Reactions Analysis
This compound has been used as a starting material for the semisynthetic preparation of various biologically active derivatives . Its structure is characterized by the presence of few functional groups amenable to chemical manipulations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 410.46 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
1-Isomangostin, ein Derivat von Xanthonen, das in Mangostan vorkommt, weist signifikante antioxidative Eigenschaften auf. Diese Aktivität ist entscheidend für die Vorbeugung von Krankheiten, die mit oxidativem Stress zusammenhängen, einschließlich Herz-Kreislauf-Erkrankungen und bestimmten Krebsarten. Die Fähigkeit der Verbindung, freie Radikale zu fangen, macht sie zu einem potenziellen Bestandteil von Pharmazeutika, die darauf abzielen, oxidativen Schaden zu mindern .
Entzündungshemmendes Potenzial
Die entzündungshemmenden Wirkungen von this compound sind bemerkenswert, insbesondere im Zusammenhang mit chronischen Entzündungen, die ein häufiger Faktor bei vielen Krankheiten sind. Die Forschung legt nahe, dass this compound die Produktion von proinflammatorischen Zytokinen hemmen kann, was ein therapeutisches Potenzial für Erkrankungen wie Arthritis und andere entzündliche Erkrankungen bietet .
Antimikrobielle Wirkungen
This compound wurde auf seine antibakterielle und antimykotische Aktivität untersucht, die im Kampf gegen Infektionskrankheiten unerlässlich sind. Seine Wirksamkeit gegen eine Reihe von pathogenen Mikroorganismen deutet auf eine mögliche Verwendung bei der Entwicklung neuer antimikrobieller Mittel hin, insbesondere in einer Zeit zunehmender Antibiotikaresistenz .
Antikrebs-Eigenschaften
Die Antikrebs-Eigenschaften der Verbindung sind mit ihrer Fähigkeit verbunden, Apoptose in Krebszellen zu induzieren und die Zellproliferation zu hemmen. Dies macht this compound zu einer Verbindung von Interesse in der onkologischen Forschung, mit der Möglichkeit, sie zu einem Chemotherapeutikum zu entwickeln .
Neuroprotektive Wirkungen
Neurodegenerative Erkrankungen wie Alzheimer und Parkinson könnten von den neuroprotektiven Wirkungen von this compound profitieren. Sein Potenzial, neuronale Zellen vor Schäden zu schützen und kognitive Funktionen zu verbessern, eröffnet Wege für die Forschung zu Behandlungen für diese lähmenden Erkrankungen .
Antidiabetische Aktivität
This compound hat sich bei der Behandlung von Diabetes als vielversprechend erwiesen, da es antihyperglykämische Wirkungen aufweist. Es kann helfen, den Blutzuckerspiegel zu regulieren und die Insulinempfindlichkeit zu verbessern, was besonders vorteilhaft für die Behandlung von Typ-2-Diabetes ist .
Wirkmechanismus
Target of Action
1-Isomangostin primarily targets pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats . By inhibiting this enzyme, this compound can potentially influence the body’s ability to absorb and metabolize fats.
Mode of Action
This compound interacts with pancreatic lipase by binding to the enzyme and inhibiting its activity . This interaction prevents the enzyme from breaking down dietary fats into smaller molecules that can be absorbed by the body. The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of this compound for porcine pancreatic lipase is 34.5 μM .
Result of Action
The inhibition of pancreatic lipase by this compound leads to a decrease in the breakdown and absorption of dietary fats. This can result in reduced calorie intake and potential weight loss, making this compound a potential candidate for anti-obesity treatments .
Biochemische Analyse
Biochemical Properties
1-Isomangostin is an inhibitor of pancreatic lipase . It inhibits porcine pancreatic lipase with an IC50 of 34.5 μM . This interaction with the enzyme pancreatic lipase suggests that this compound plays a significant role in lipid metabolism.
Cellular Effects
This compound has been reported to have anti-obesity activity . This suggests that it may influence cellular processes related to lipid storage and metabolism. More detailed studies are needed to fully understand the cellular effects of this compound.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its inhibition of pancreatic lipase By inhibiting this enzyme, this compound can potentially alter lipid metabolism at the molecular level
Metabolic Pathways
This compound is involved in lipid metabolism due to its inhibitory effect on pancreatic lipase
Eigenschaften
IUPAC Name |
5,9-dihydroxy-10-methoxy-2,2-dimethyl-11-(3-methylbut-2-enyl)-3,4-dihydropyrano[2,3-a]xanthen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(11-16(26)22(14)28-5)29-18-10-15(25)13-8-9-24(3,4)30-23(13)20(18)21(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHXHWKPHWGZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C=C(C4=C3OC(CC4)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415165 | |
| Record name | 1-Isomangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19275-44-6 | |
| Record name | 1-Isomangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isomangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 249 °C | |
| Record name | 1-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


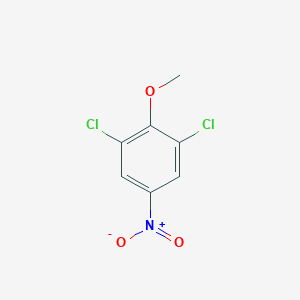
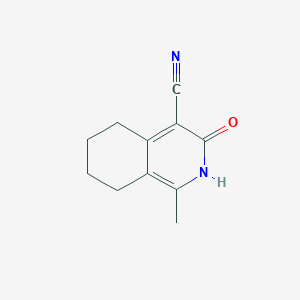


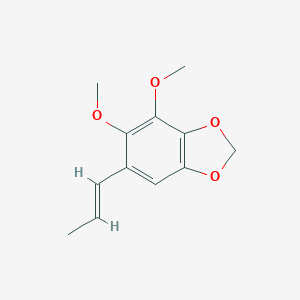
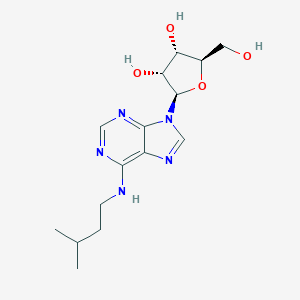
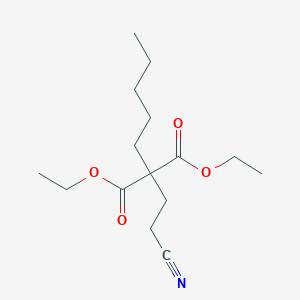
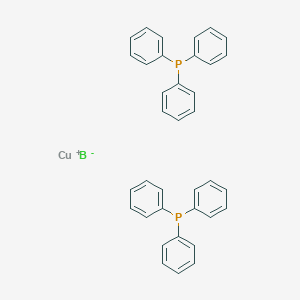
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
